molecular formula C17H15F3N4O3S B2949130 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1448035-28-6

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

カタログ番号: B2949130
CAS番号: 1448035-28-6
分子量: 412.39
InChIキー: QDUXUZDLSMQMAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide" is a sulfonamide derivative featuring a pyrazole core substituted with a pyridin-4-yl group and a benzenesulfonamide moiety modified with a trifluoromethoxy (-OCF₃) substituent. The compound is structurally characterized by:

  • Pyrazole ring: A five-membered heterocyclic ring with two adjacent nitrogen atoms, functionalized at the 3-position with a pyridin-4-yl group.
  • Ethyl linker: A two-carbon chain connecting the pyrazole nitrogen to the sulfonamide group.
  • Trifluoromethoxy benzenesulfonamide: The sulfonamide is attached to a benzene ring with a strong electron-withdrawing trifluoromethoxy group at the para position.

The trifluoromethoxy group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to non-fluorinated analogs .

特性

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-14-1-3-15(4-2-14)28(25,26)22-10-12-24-11-7-16(23-24)13-5-8-21-9-6-13/h1-9,11,22H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUXUZDLSMQMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a pyrazole moiety, and a trifluoromethoxy group. Its molecular formula is C16H20N6O2SC_{16}H_{20}N_{6}O_{2}S, indicating the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Kinases : The compound shows inhibitory effects on specific kinases, which are crucial in cancer cell proliferation.
  • Receptors : It may act as a modulator for certain receptors involved in inflammatory responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Some key findings include:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For example, it exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating potent anticancer activity .
Cell LineIC50 Value (µM)Reference
MCF73.79
A54926
NCI-H46042.30

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has shown promising results in inhibiting pro-inflammatory cytokines and pathways associated with inflammation.

  • Inhibition Studies : Compounds with similar structures have been reported to inhibit COX-2 enzymes effectively, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • In Vivo Studies : In animal models, compounds structurally related to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide have demonstrated significant reductions in tumor size and improved survival rates when administered at specific dosages .
  • Combination Therapies : Research indicates that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies, potentially leading to lower required doses and reduced side effects .
  • Mechanistic Insights : Detailed mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of triarylpyrazole sulfonamides. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Pyridine Position Sulfonamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences
Target compound: N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide 4-position -OCF₃ 412.39 Not reported Pyridin-4-yl; trifluoromethoxy group
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide 2-position -OCF₃ 412.39 Not reported Pyridin-2-yl; alters hydrogen-bonding potential
Compound 1g: 4-(Trifluoromethyl)benzenesulfonamide derivative N/A -CF₃ ~430 (estimated) 165–170 Trifluoromethyl (-CF₃) instead of -OCF₃
Compound 1h: 3-Fluorobenzenesulfonamide derivative N/A -F ~390 (estimated) 150–155 Fluoro substituent at meta position
Example 53: Chromen-2-yl pyrazolo-pyrimidine sulfonamide N/A Complex fluorinated 589.1 175–178 Chromen-2-yl backbone; fused pyrimidine ring

Key Findings

Pyridine Position Effects: The pyridin-4-yl group in the target compound vs. pyridin-2-yl in ’s analog () may influence binding interactions. In contrast, the 2-position may introduce steric hindrance or alternative hydrogen-bonding patterns.

Sulfonamide Substituent Impact: The trifluoromethoxy (-OCF₃) group in the target compound provides greater electronegativity and lipophilicity compared to -CF₃ (Compound 1g, ) or -F (Compound 1h, ). This enhances membrane permeability and resistance to oxidative metabolism.

Synthetic Accessibility :

  • The target compound likely follows a synthesis route similar to ’s derivatives, involving Suzuki-Miyaura coupling for pyrazole-pyridine assembly and sulfonamide formation via nucleophilic substitution . In contrast, chromen-2-yl derivatives () require additional steps for oxochromene ring formation .

Biological Relevance: Sulfonamides with -OCF₃ groups are less metabolically labile than methoxy (-OCH₃) or hydroxyl (-OH) analogs, as seen in ’s hydroxylated derivatives (3a–h, 4a–h), which may undergo rapid glucuronidation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。